NMS-P715 -

NMS-P715

Catalog Number: EVT-253526
CAS Number:
Molecular Formula: C35H39F3N8O3
Molecular Weight: 676.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NMS-P715 is a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as TTK. [, , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of MPS1. [, ] This inhibition disrupts the spindle assembly checkpoint (SAC), a crucial regulatory mechanism during cell division. [, , , ]

In the realm of scientific research, NMS-P715 serves as a valuable tool for investigating the role of MPS1 in various cellular processes, particularly those related to cancer cell biology. [, , , ] Its ability to selectively target MPS1 enables researchers to study the downstream effects of MPS1 inhibition, providing insights into cancer cell proliferation, survival, and response to other therapeutic interventions. [, , , , ]

Molecular Structure Analysis

While detailed molecular structure information is limited in the provided abstracts, one abstract mentions an X-ray crystallography study of NMS-P715 in complex with the human MPS1 kinase. [] This suggests that structural data exists detailing the interaction between NMS-P715 and its target. Understanding this interaction is crucial for:

Mechanism of Action

NMS-P715 primarily functions by inhibiting MPS1 kinase activity. [, , , ] It accomplishes this by competitively binding to the ATP-binding site of the kinase domain, effectively blocking ATP from binding and preventing the phosphorylation of downstream targets. [, ] This inhibition of MPS1, a crucial component of the spindle assembly checkpoint (SAC), leads to premature mitotic exit, causing chromosomal misalignment, aneuploidy, and ultimately cell death. [, , , ]

  • Accelerated mitosis: Cells treated with NMS-P715 exhibit a shortened mitotic phase due to the compromised SAC, leading to premature entry into anaphase. [, ]
  • Chromosomal misalignment: The lack of proper SAC function due to MPS1 inhibition disrupts the correct attachment of chromosomes to the mitotic spindle, leading to misaligned chromosomes. [, ]
  • Aneuploidy: The missegregation of chromosomes during mitosis, caused by impaired SAC function, results in daughter cells with an abnormal number of chromosomes (aneuploidy). [, ]
  • Cell death: The accumulation of chromosomal abnormalities and mitotic defects ultimately triggers cell death pathways, primarily through mitotic catastrophe. [, , ]
Applications

Investigating MPS1 as a therapeutic target:

  • Pancreatic ductal adenocarcinoma (PDAC): NMS-P715 effectively inhibits the growth of both human and murine PDAC cells in vitro, suggesting its potential as a therapeutic agent. [] Studies also revealed a correlation between high MPS1 expression and poor survival rates in PDAC patients, further strengthening the rationale for targeting MPS1 in this cancer type. []
  • Glioblastoma: NMS-P715 has shown promising results in enhancing the radiosensitivity of glioblastoma cells. [, ] This suggests that combining NMS-P715 with radiotherapy could be a viable therapeutic strategy for this aggressive brain cancer.
  • Medulloblastoma: Studies have demonstrated that NMS-P715 can effectively inhibit the growth of medulloblastoma cells in vitro, highlighting its potential as a therapeutic target for this pediatric brain tumor. []
  • Triple-negative breast cancer (TNBC): A derivative of NMS-P715, NTRC 1501-0, exhibited complete tumor growth inhibition in a xenograft model of TNBC, suggesting the therapeutic potential of targeting MPS1 in this aggressive breast cancer subtype. []
  • Understanding SAC dependence: NMS-P715 allows researchers to investigate which cancer types are particularly reliant on the SAC for survival, potentially identifying those most susceptible to MPS1 inhibition. [, ]
  • Uncovering mechanisms of resistance: By studying how cancer cells adapt to NMS-P715 treatment, researchers can identify mechanisms of resistance to MPS1 inhibitors and develop strategies to overcome them. [, ]
  • Radiosensitization: NMS-P715 has demonstrated the ability to sensitize cancer cells to ionizing radiation, suggesting it could be used in combination with radiotherapy to improve treatment outcomes. [, ]

Reversine

Compound Description: Reversine is a well-characterized inhibitor of Monopolar Spindle 1 (Mps1), known for its ability to induce cell death by overriding the spindle assembly checkpoint (SAC) . Reversine exhibits binding affinity to both the wild-type Mps1 (Mps1WT) and the Mps1 C604Y mutant, demonstrating effectiveness against this specific mutation that can lead to resistance against other Mps1 inhibitors .

Relevance: While structurally distinct from NMS-P715, reversine serves as a critical comparative compound in understanding the structure-activity relationships and resistance mechanisms associated with Mps1 inhibitors . Unlike NMS-P715, reversine maintains its efficacy against the Mps1 C604Y mutation, highlighting important structural differences that influence inhibitor binding and resistance development .

Cpd-5

Compound Description: Cpd-5 is a derivative of NMS-P715 designed as a potent and selective Mps1 kinase inhibitor . Similar to NMS-P715, Cpd-5 exhibits reduced binding affinity to the Mps1 C604Y mutant compared to the wild-type Mps1, suggesting potential for acquired resistance . This resistance is attributed to differences in dissociation processes and reduced residence time in the binding pocket of the mutant .

Relevance: Cpd-5, being structurally similar to NMS-P715, provides valuable insights into the impact of subtle chemical modifications on binding affinity, resistance development, and overall efficacy as an Mps1 inhibitor . Comparative analysis of Cpd-5 and NMS-P715 helps elucidate the structure-activity relationships crucial for developing next-generation Mps1 inhibitors with improved resistance profiles .

NMS-P153

Compound Description: NMS-P153 is a later-stage, optimized compound derived from earlier Mps1 inhibitors like NMS-P715 . It exhibits improved in vitro enzymatic potency against Mps1, with an IC50 of 3 nM, along with an enhanced mitotic override activity and a longer dissociation half-life compared to its predecessor . NMS-P153 demonstrates potent anti-proliferative activity and tumor growth inhibition in various preclinical models, suggesting its potential as a clinical candidate .

Relevance: NMS-P153 exemplifies the continued development and optimization efforts building upon the foundational work with NMS-P715. The improved potency, pharmacokinetic properties, and in vivo efficacy of NMS-P153 underscore the value of iterative medicinal chemistry efforts in generating clinically viable Mps1 inhibitors with superior therapeutic profiles .

BAY-1161909

Compound Description: BAY-1161909 is a potent and selective TTK (another name for Mps1) inhibitor . While the specific structure is not detailed in the provided abstract, it's mentioned in the context of comparing binding modes and developing structure-activity relationships for a novel class of pyrimido-indolizine TTK inhibitors.

Relevance: Although not structurally related to NMS-P715, BAY-1161909 is relevant as it belongs to the same broader class of TTK/Mps1 inhibitors. The study utilizing BAY-1161909 focuses on understanding the binding interactions within the ATP pocket of TTK, offering valuable knowledge applicable to designing more effective inhibitors, including those structurally similar to NMS-P715 .

AZ3146

Compound Description: AZ3146 is a novel MPS1 inhibitor investigated for its effect on enhancing the sensitivity of murine tumor cells to genotoxic treatments, particularly etoposide . While the study doesn't provide structural details of AZ3146, it highlights its function in sensitizing tumor cells to etoposide-induced cell death by promoting aberrant mitosis.

Relevance: Although the structure of AZ3146 is not disclosed, its relevance to NMS-P715 lies in their shared target, MPS1, and their similar function in influencing the response of tumor cells to genotoxic agents. Both compounds highlight the potential of MPS1 inhibition as a strategy to enhance the efficacy of existing cancer treatments .

Properties

Product Name

NMS-P715

IUPAC Name

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide

Molecular Formula

C35H39F3N8O3

Molecular Weight

676.7 g/mol

InChI

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)

InChI Key

JFOAJUGFHDCBJJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.